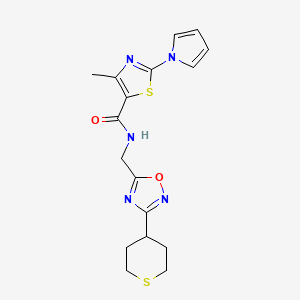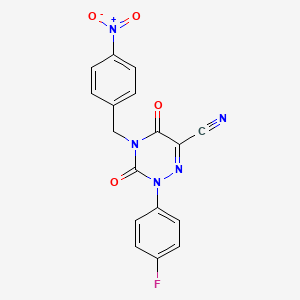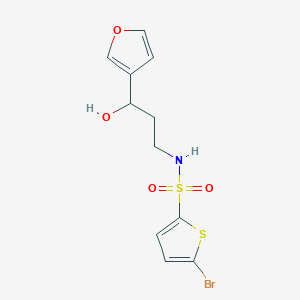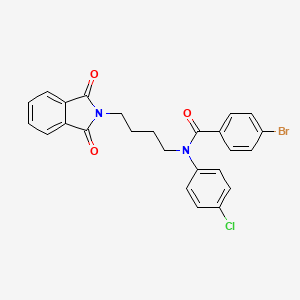
4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to the specified chemical structure has shown promising results. For example, studies on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and thiones have documented their action as carboxylic acid isosteres with significant antimycobacterial activity against Mycobacterium tuberculosis. These studies highlight the synthetic strategies to increase lipophilicity and cellular permeability, aiming to enhance the compounds' efficacy in penetrating mycobacterial cell walls (Gezginci et al., 1998).
Synthesis and Biological Prediction
The synthesis of novel polycyclic systems containing the 1,2,4-oxadiazole ring has also been explored. A one-pot condensation method was developed for the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, with structural confirmations provided by various spectroscopic methods. Predictions of the biological activity of these synthesized compounds have been presented, offering insights into their potential applications (Kharchenko et al., 2008).
Anticancer Properties
The exploration of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents presents a fascinating application area. These compounds, synthesized from isonicotinic acid hydrazide and triethyl orthoacetate/orthobenzoate, have been tested for anti-cancer activities, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Cholinesterase Inhibition for Dementia Treatment
Another research avenue involves the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets in the treatment of dementias and myasthenia gravis. The synthesized compounds showed moderate dual inhibition, suggesting their utility in the development of treatments for neurological conditions (Pflégr et al., 2022).
Antibacterial Agents
Additionally, the synthesis and evaluation of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives for antibacterial activity highlight the potential of these compounds as antibacterial agents. These derivatives, including triazole, thiazole, and thiadiazole moieties, exhibited significant activity against various bacterial strains, demonstrating their promise as novel antibacterial compounds (Balandis et al., 2019).
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-14(26-17(19-11)22-6-2-3-7-22)16(23)18-10-13-20-15(21-24-13)12-4-8-25-9-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDKBKATXLAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)

![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)


![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)

